

# Timelotem: A Technical Overview of a Benzodiazepine Derivative

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Compound of Interest		
Compound Name:	Timelotem	
Cat. No.:	B15617451	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Timelotem** is a 1,2-fused 1,4-benzodiazepine derivative with potential applications in neuroscience research. This document provides a summary of its known molecular structure and general properties based on available chemical database information. However, a comprehensive in-depth technical guide with detailed experimental data and protocols is not feasible at this time due to the limited availability of published primary research on this specific compound.

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of **Timelotem** are summarized below. This information is compiled from publicly accessible chemical databases.



Property	Value
Molecular Formula	C17H18FN3S
Molecular Weight	315.4 g/mol
IUPAC Name	10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1] [2]benzodiazepine
CAS Number	96306-34-2
Canonical SMILES	CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4 =CC=CS4

### **Pharmacological Profile**

**Timelotem** is categorized as a compound with potential antipsychotic, sedative, anxiolytic, and anticonvulsant effects. Its mechanism of action is thought to be related to the enhancement of the neurotransmitter γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. This mode of action is characteristic of the benzodiazepine class of drugs.

#### Limitations in Available Data

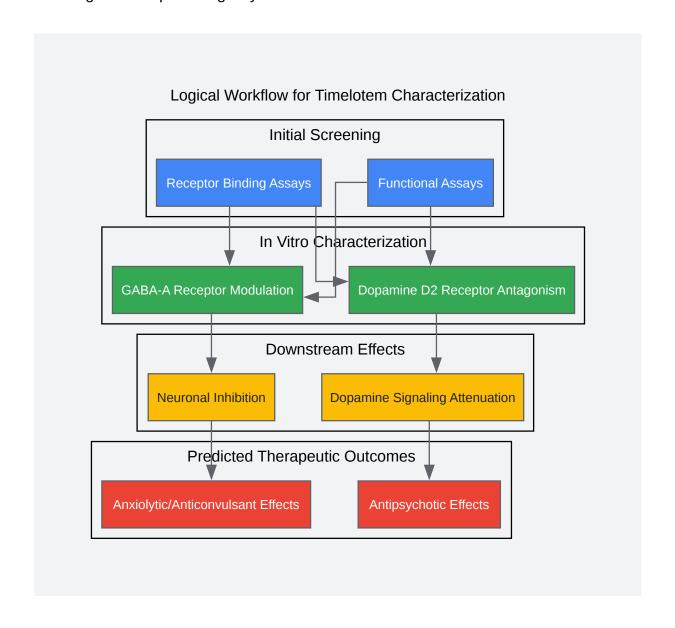
A thorough search of scientific literature and databases did not yield specific quantitative data for **Timelotem**, including:

- Binding Affinities: No published Ki or Kd values for specific receptor subtypes (e.g., GABA-A receptor subunits, dopamine receptors, serotonin receptors) were found.
- Potency Data: IC50 or EC50 values from in vitro or in vivo assays are not publicly available.
- Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Timelotem** in any biological system is not documented in the available literature.
- Detailed Experimental Protocols: Without primary research articles, specific experimental methodologies used to characterize **Timelotem** cannot be provided.



## Hypothesized Signaling Pathway and Mechanism of Action

Given that **Timelotem** is a benzodiazepine derivative with suggested antipsychotic properties, a logical workflow for its initial characterization would involve assessing its interaction with both the GABAergic and dopaminergic systems.



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Logical Workflow for **Timelotem** Characterization



The diagram above illustrates a hypothetical workflow for investigating the molecular properties of **Timelotem**, starting from initial screening to predicted therapeutic outcomes based on its chemical class.

#### Conclusion

While the basic molecular identity of **Timelotem** is established, there is a notable absence of detailed, publicly available experimental data. The information presented here is a consolidation of existing database entries. For drug development professionals and researchers, **Timelotem** represents a compound for which primary characterization studies would be necessary to elucidate its specific pharmacological profile. Without such studies, a comprehensive technical guide that meets the standards of in-depth scientific and technical documentation cannot be constructed. Further research is required to determine its binding affinities, functional potencies, and pharmacokinetic properties to fully understand its potential as a therapeutic agent.

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### References

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